1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide
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Overview
Description
1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide is a N-acylpiperidine.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on the synthesis and reactions of heterocyclic compounds. For example, Krutošíková et al. (2001) explored the synthesis of related compounds like methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and their reactions with heterocyclic amines (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
- Hirohashi et al. (1976) conducted nuclear magnetic resonance studies on similar bicyclic thiophene derivatives to understand their chemical properties, such as through-space H–F coupling (Hirohashi, Inaba, & Yamamoto, 1976).
Potential Pharmacological Activity
- Some derivatives of this compound have been investigated for their potential pharmacological activity. Bijev et al. (2003) synthesized substituted 1H-1-pyrrolylcarboxamides, including compounds structurally related to the compound , to explore their pharmacological interest (Bijev, Prodanova, & Nankov, 2003).
- Kumar et al. (2008) researched the antituberculosis activity of spiro-piperidin-4-ones, which share some structural similarities with the compound, suggesting potential antimycobacterial properties (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Radiochemical Applications
- Eskola et al. (2002) studied the synthesis of a similar compound for imaging dopamine D4 receptors, suggesting potential applications in radiochemistry and neuroimaging (Eskola, Bergman, Lehikoinen, Haaparanta, Grönroos, Forsback, & Solin, 2002).
Antimicrobial Activities
- Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate derivatives structurally related to the compound for evaluation of their antimicrobial activities, indicating potential utility in this field (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Properties
Molecular Formula |
C25H24FN3O3S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carbonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H24FN3O3S/c26-19-5-3-17(4-6-19)16-29-21-9-13-33-23(21)14-22(29)25(31)28-10-7-18(8-11-28)24(30)27-15-20-2-1-12-32-20/h1-6,9,12-14,18H,7-8,10-11,15-16H2,(H,27,30) |
InChI Key |
MBQKISRWBNFPED-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)C3=CC4=C(N3CC5=CC=C(C=C5)F)C=CS4 |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)C3=CC4=C(N3CC5=CC=C(C=C5)F)C=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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